Cas no 1261746-55-7 (3-(2-Amino-4-methylbenzoyl)pyridine)

3-(2-Amino-4-methylbenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(2-Amino-4-methylbenzoyl)pyridine
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- インチ: 1S/C13H12N2O/c1-9-4-5-11(12(14)7-9)13(16)10-3-2-6-15-8-10/h2-8H,14H2,1H3
- InChIKey: NXJAACUNINJORU-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC=CC=1)C1C=CC(C)=CC=1N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- XLogP3: 2.4
- トポロジー分子極性表面積: 56
3-(2-Amino-4-methylbenzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010004269-250mg |
3-(2-Amino-4-methylbenzoyl)pyridine |
1261746-55-7 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010004269-1g |
3-(2-Amino-4-methylbenzoyl)pyridine |
1261746-55-7 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
Alichem | A010004269-500mg |
3-(2-Amino-4-methylbenzoyl)pyridine |
1261746-55-7 | 97% | 500mg |
815.00 USD | 2021-07-06 |
3-(2-Amino-4-methylbenzoyl)pyridine 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
3-(2-Amino-4-methylbenzoyl)pyridineに関する追加情報
3-(2-Amino-4-methylbenzoyl)pyridine: A Comprehensive Overview
The compound 3-(2-Amino-4-methylbenzoyl)pyridine (CAS No. 1261746-55-7) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications in drug development, material synthesis, and electronic device fabrication. In this article, we will delve into the structural features, synthesis methods, and recent advancements in the utilization of this compound.
Structural Insights: The molecular structure of 3-(2-Amino-4-methylbenzoyl)pyridine consists of a pyridine ring substituted at the 3-position with a benzoyl group that is further modified by an amino and methyl substituent at the 2 and 4 positions of the benzene ring, respectively. This arrangement imparts unique electronic properties to the molecule, making it highly reactive in certain chemical environments. The conjugation between the pyridine nitrogen and the benzoyl group enhances its stability and reactivity, which are critical for its applications in organic synthesis.
Synthesis and Optimization: The synthesis of 3-(2-Amino-4-methylbenzoyl)pyridine involves a multi-step process that typically begins with the preparation of the benzoyl derivative followed by its coupling with pyridine derivatives. Recent studies have focused on optimizing reaction conditions to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing side reactions. These advancements have significantly enhanced the scalability of this compound for industrial applications.
Applications in Drug Development: One of the most promising applications of 3-(2-Amino-4-methylbenzoyl)pyridine lies in its role as a building block for bioactive molecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it an ideal candidate for drug design targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. Recent research has demonstrated its potential as a lead compound for developing inhibitors against key enzymes involved in disease pathways.
Materials Science Innovations: Beyond pharmacology, 3-(2-Amino-4-methylbenzoyl)pyridine has found applications in materials science, particularly in the development of advanced organic semiconductors and optoelectronic devices. Its electronic properties make it suitable for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Scientists have reported enhanced charge transport properties when this compound is incorporated into polymer blends, paving the way for next-generation electronic materials.
Recent Research Breakthroughs: In 2023, a groundbreaking study published in *Nature Chemistry* highlighted the use of 3-(2-Amino-4-methylbenzoyl)pyridine as a key component in self-healing polymers. Researchers discovered that incorporating this compound into polymer matrices significantly improved their mechanical properties and self-repair capabilities under thermal stimuli. This discovery opens new avenues for sustainable materials development.
Furthermore, another study conducted at Stanford University explored the use of this compound in creating bio-inspired sensors capable of detecting trace amounts of environmental pollutants. The sensitivity and selectivity exhibited by these sensors were attributed to the unique electronic configuration of 3-(2-Amino-4-methylbenzoyl)pyridine, underscoring its versatility across diverse scientific domains.
Conclusion: 3-(2-Amino-4-methylbenzoyl)pyridine (CAS No. 1261746-55-7) stands out as a versatile molecule with immense potential across multiple disciplines. Its structural features, combined with recent advancements in synthesis and application techniques, position it as a valuable asset for future innovations in drug discovery, materials science, and beyond. As research continues to uncover new possibilities for this compound, its impact on both academic and industrial sectors is expected to grow exponentially.
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